molecular formula C18H22N2O2S B5555018 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

Cat. No. B5555018
M. Wt: 330.4 g/mol
InChI Key: MMJJIUMUZPWKKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent studies have not directly addressed the synthesis of this specific compound. However, research in the area of thiazole carboxamides and similar structures provides insight into potential synthetic pathways. Techniques involving one-pot synthesis, regioselective synthesis, and the use of specific reagents and catalysts are commonly employed in the synthesis of structurally complex carboxamides and thiazoles, indicating potential methods for synthesizing the compound (Martins et al., 2002); (Singh et al., 2022).

Molecular Structure Analysis

Structural analysis techniques such as X-ray diffraction studies are crucial in confirming the regioisomeric products of thiazoles, providing essential information about the molecular structure of newly synthesized compounds. These methods ensure the accuracy of the synthesized structures, crucial for further applications and studies (Singh et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural motifs often focuses on their synthesis and the exploration of their chemical properties. For instance, studies on the synthesis of new tetrahydropyrimidine derivatives and their subsequent transformation into various heterocyclic compounds highlight the interest in developing novel synthetic routes and understanding the chemical behavior of such molecules (Fadda et al., 2013). This type of research is fundamental for discovering new compounds with potential applications in various fields, including medicinal chemistry and material science.

Potential Therapeutic Applications

Several studies focus on the therapeutic potential of compounds with similar structural features. For example, research on dual Src/Abl kinase inhibitors demonstrates the pursuit of molecules with potent antitumor activity in preclinical assays (Lombardo et al., 2004). This suggests that compounds with similar structural elements may be investigated for their potential in treating various diseases, especially cancer, by inhibiting specific enzymes or pathways critical to disease progression.

Material Science and Supramolecular Chemistry

Compounds with heterocyclic structures, including thiazoles and isoxazoles, are also explored for their applications in material science and supramolecular chemistry. The synthesis and investigation of gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the role of methyl functionality and non-covalent interactions demonstrate this area of research (Yadav & Ballabh, 2020). These studies are crucial for developing new materials with specific physical properties, such as gels that can be used in drug delivery systems or as part of novel electronic devices.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-4-methyl-2-propan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11(2)18-20-12(3)16(23-18)17(21)19-10-15-14-7-5-4-6-13(14)8-9-22-15/h4-7,11,15H,8-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJJIUMUZPWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)NCC2C3=CC=CC=C3CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide

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